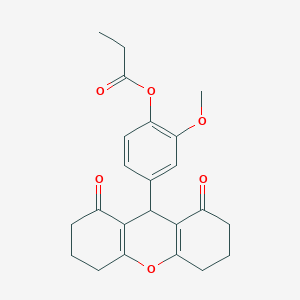![molecular formula C18H25N3O6 B14947879 Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a complex structure with multiple functional groups, including an ester, an amine, and a nitro group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the ester group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the azepane ring: This step may involve the reaction of an appropriate amine with a precursor molecule to form the azepane ring.
Attachment of the nitroaniline group: This can be done through a nucleophilic substitution reaction where the nitroaniline group is introduced to the ester backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: to facilitate reactions that require elevated temperatures and pressures.
Purification techniques: such as recrystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid and an alcohol.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction of the nitro group: Produces an amine derivative.
Hydrolysis of the ester: Produces a carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of its functional groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE involves interactions with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 3-(1-PIPERIDINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
- METHYL 3-(1-MORPHOLINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
Uniqueness
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.
Propiedades
Fórmula molecular |
C18H25N3O6 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
methyl 3-(azepan-1-yl)-4-(4-methoxy-2-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H25N3O6/c1-26-13-7-8-14(15(11-13)21(24)25)19-18(23)16(12-17(22)27-2)20-9-5-3-4-6-10-20/h7-8,11,16H,3-6,9-10,12H2,1-2H3,(H,19,23) |
Clave InChI |
NVQCQCLYCXRJFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C(CC(=O)OC)N2CCCCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)
![ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947812.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947822.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)

![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
